
5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds related to 5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated antimicrobial activities. For instance, similar triazole derivatives have been synthesized and screened for their efficacy against various microorganisms, showing moderate to good activities (Bektaş et al., 2007).
Molecular and Structural Analysis
Research involving similar triazole compounds includes their molecular and structural analysis using techniques like X-ray diffraction and density functional theory (DFT). Such studies contribute to understanding the molecular interactions and properties of these compounds (Șahin et al., 2011).
Synthesis of Novel Derivatives
There is ongoing research into the synthesis of novel derivatives of triazole compounds. These derivatives are explored for various biological activities, such as lipase and α-glucosidase inhibition, which are significant for therapeutic applications (Bekircan et al., 2015).
Antioxidant Properties
Triazole derivatives, related to the compound , have been synthesized and evaluated for their antioxidant abilities. These studies are crucial in determining the potential of these compounds in combating oxidative stress-related disorders (Hussain, 2016).
Electronic and Nonlinear Optical Properties
Investigations into the electronic and nonlinear optical properties of similar triazole derivatives are also a significant area of research. These studies contribute to the understanding of their potential applications in electronic and photonic devices (Beytur & Avinca, 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3,4-dimethoxybenzylamine with 3-chlorophenyl isocyanate to form the intermediate 3-(3-chlorophenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form the desired compound via a 1,3-dipolar cycloaddition reaction.", "Starting Materials": ["3,4-dimethoxybenzylamine", "3-chlorophenyl isocyanate", "sodium azide", "copper sulfate"], "Reaction": ["Step 1: React 3,4-dimethoxybenzylamine with 3-chlorophenyl isocyanate in the presence of a suitable solvent and base to form 3-(3-chlorophenyl)urea.", "Step 2: Dissolve the intermediate 3-(3-chlorophenyl)urea in a mixture of water and a suitable organic solvent and add sodium azide and copper sulfate to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature to promote the 1,3-dipolar cycloaddition reaction between the intermediate and the azide ion to form the desired compound '5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide'.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
Número CAS |
1291835-11-4 |
Fórmula molecular |
C18H18ClN5O3 |
Peso molecular |
387.82 |
Nombre IUPAC |
5-(3-chloroanilino)-N-[(3,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-14-7-6-11(8-15(14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
Clave InChI |
HRZGWABMUZINGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2991678.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2991682.png)
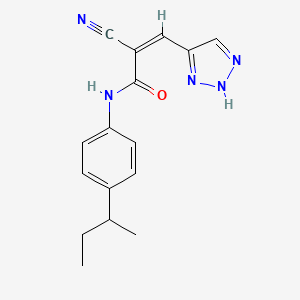
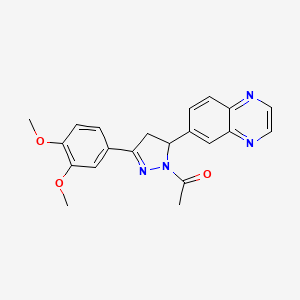
![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)
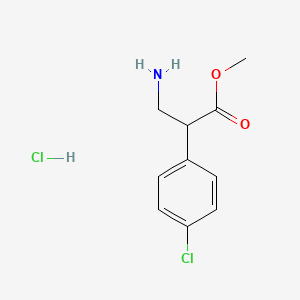
![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)
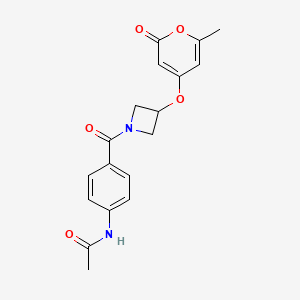
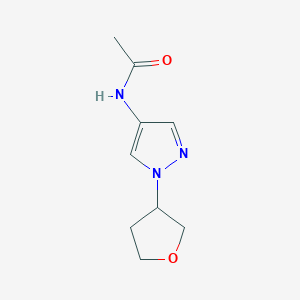
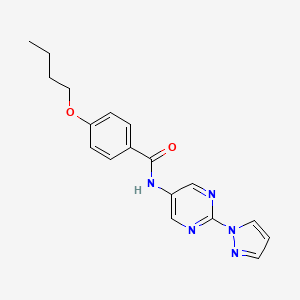
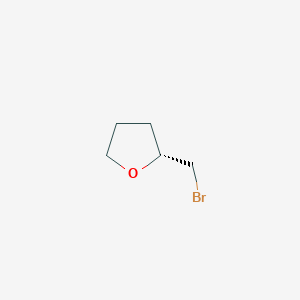
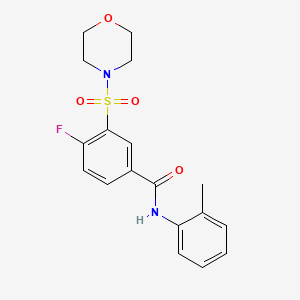
![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)
